![molecular formula C8H6BFO2S B2509299 4-Fluorobenzo[b]thiophen-2-ylboronic acid CAS No. 1416853-79-6](/img/structure/B2509299.png)
4-Fluorobenzo[b]thiophen-2-ylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzo[b]thiophene derivatives is described in several papers. For instance, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is detailed, involving intermediate steps and characterization through spectroscopic methods . Similarly, the synthesis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas is achieved by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-fluorobenzo[b]thiophen-2-ylboronic acid.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of the synthesized compounds. The crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea reveals a triclinic space group with specific molecular conformations . Similarly, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives are analyzed, showing various intermolecular interactions and supramolecular networks . These analyses are crucial for understanding the molecular geometry and potential reactivity of 4-fluorobenzo[b]thiophen-2-ylboronic acid.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 4-fluorobenzo[b]thiophen-2-ylboronic acid. However, they do provide information on the reactivity of similar compounds. For example, the bromination of halogenobenzo[b]thiophenes and subsequent reactions to form different derivatives are described . These reactions highlight the potential reactivity of the benzo[b]thiophene core when substituted with a fluorine atom and could inform the chemical behavior of the boronic acid derivative.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are often inferred from spectroscopic data and crystallographic analysis. For instance, the vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas are studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . These studies provide a foundation for predicting the properties of 4-fluorobenzo[b]thiophen-2-ylboronic acid, such as its stability, solubility, and potential interactions with other molecules.
Relevant Case Studies
While the papers do not provide case studies on 4-fluorobenzo[b]thiophen-2-ylboronic acid, they do present applications of related compounds. For example, the anti-lung cancer activity of a thiophene derivative is evaluated, suggesting potential pharmacological applications . These findings underscore the importance of structural analysis and synthesis in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Antibacterial Agents
Research has demonstrated the synthesis of new molecules incorporating fluorine-containing thiadiazolotriazinones, which exhibited promising antibacterial activities. The study utilized 4-fluoro-3-(phenoxy)phenyl groups, among others, as pharmacophores in the synthesis of biologically active compounds, highlighting the utility of such fluorinated compounds in developing potential antibacterial agents (Holla, Bhat, & Shetty, 2003).
Organic Electronics Enhancement
In the realm of organic electronics, derivatives of 4-fluorobenzoic acid have been applied to modify poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), significantly improving its conductivity. This modification facilitated the use of PEDOT:PSS as a transparent anode in high-efficiency, ITO-free organic solar cells, showcasing the potential of fluorobenzoic acids in enhancing the performance of organic electronic devices (Tan, Zhou, Ji, Huang, & Chen, 2016).
Anti-Lung Cancer Activity
Fluorobenzo[b]pyran derivatives have shown significant anticancer activity, especially against lung cancer. The synthesis of 3-arylmethylene-6-fluoro-2,3-dihydrobenzo[b]pyran-4-ones and their subsequent treatment with phenylhydrazine and thiourea produced compounds that exhibited anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research underscores the potential of fluoro-substituted benzo[b]pyran in developing new anticancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Enhancing Antibiotic Efficacy
Benzo[b]thiophene-2-ylboronic acid derivatives have been identified as potent inhibitors of the class C beta-lactamase enzyme, AmpC. Research focused on optimizing the cell permeation of these inhibitors to improve their efficacy against resistant bacteria. By modulating the properties of the lead compound, researchers were able to enhance its ability to cross bacterial membranes, leading to a significant potentiation of the antibiotic effect of ceftazidime on resistant strains (Venturelli, Tondi, Cancian, Morandi, Cannazza, Segatore, Prati, Amicosante, Shoichet, & Costi, 2007).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(4-Fluorobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a wide range of biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Fluorobenzo[b]thiophen-2-yl)boronic acid. For instance, the compound is stable and non-flammable, but it may be harmful to the environment . It is soluble in many organic solvents and can undergo chemical reactions under mild conditions to form new compounds .
Future Directions
The interest in boronic acids, including 4-Fluorobenzo[b]thiophen-2-ylboronic acid, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(4-fluoro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHIMNGLYVVYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2S1)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[b]thiophen-2-ylboronic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)
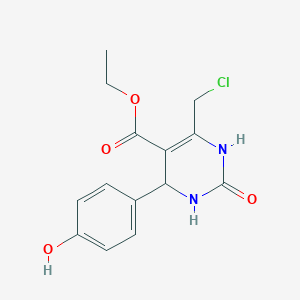
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
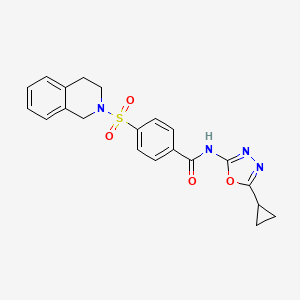
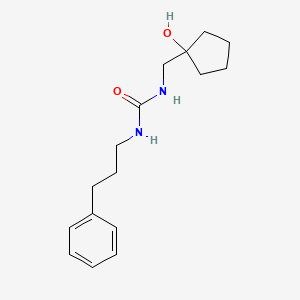
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

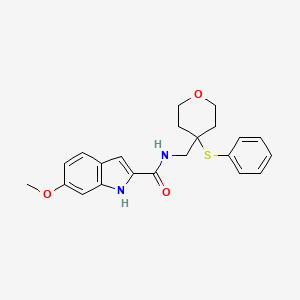
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
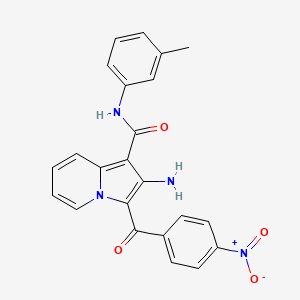
![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)